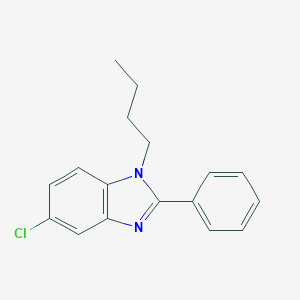![molecular formula C27H46O B304570 (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane](/img/structure/B304570.png)
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane, also known as Ilimaquinone, is a natural product isolated from the marine sponge Hippospongia metachromia. It has been found to have potential therapeutic applications due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane is not fully understood. However, it has been found to selectively induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been found to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. Additionally, (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane has been found to inhibit the replication of several viruses by interfering with viral entry and replication.
Biochemical and Physiological Effects:
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane has been found to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of several viruses. Additionally, (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane has been found to have antioxidant and anti-fibrotic properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane in lab experiments is its unique chemical structure and biological activity. It has been found to have anti-cancer, anti-inflammatory, and anti-viral properties, making it a promising candidate for drug development. However, one of the limitations of using (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane in lab experiments is its low yield and complex synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane. One direction is to further investigate its anti-cancer properties and develop it as a potential cancer therapy. Another direction is to investigate its anti-inflammatory properties and develop it as a therapy for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane and its potential therapeutic applications.
Synthesis Methods
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane can be synthesized through a multi-step process involving the reaction of various starting materials. The synthesis of (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane is a challenging task due to its complex structure and low yield. The first synthesis of (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane was reported in 1994 by Corey and co-workers. Since then, several other methods have been developed that involve different starting materials and reaction conditions.
Scientific Research Applications
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane has been found to have potential therapeutic applications due to its unique chemical structure and biological activity. It has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane has been found to selectively induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. It has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential therapy for inflammatory diseases. (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane has also been found to have anti-viral activity against several viruses, including HIV-1.
properties
Product Name |
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane |
|---|---|
Molecular Formula |
C27H46O |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane |
InChI |
InChI=1S/C27H46O/c1-18(2)6-5-7-19(3)23-12-13-24-22-11-9-20-8-10-21-16-27(20,17-28-21)25(22)14-15-26(23,24)4/h18-25H,5-17H2,1-4H3/t19?,20-,21?,22?,23?,24?,25?,26?,27?/m1/s1 |
InChI Key |
CAFQTADKAGPOOJ-GYKWSAHYSA-N |
Isomeric SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC[C@@H]4C35CC(CC4)OC5)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C35CC(CC4)OC5)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C35CC(CC4)OC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Benzyl-10-(benzylamino)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B304487.png)
![4-Methyl-4-azatricyclo[5.2.1.0~2,6~]dec-10-yl benzoate](/img/structure/B304490.png)


![Tricyclo[6.3.3.0~2,7~]tetradeca-2,4,6-triene-10,13-dione dioxime](/img/structure/B304493.png)
![3-Cyano-2-oxatricyclo[3.3.1.1~3,7~]dec-1-yl methanesulfonate](/img/structure/B304495.png)
![3-Allyl-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B304496.png)
![4-chloro-5-[(4-methylphenyl)sulfanyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B304497.png)

![2-tert-butyl-5-{4-[(1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]phenoxy}-4-chloropyridazin-3(2H)-one](/img/structure/B304500.png)



![4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B304511.png)